molecular formula C17H13ClN4O2S B7450788 N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide

カタログ番号: B7450788
分子量: 372.8 g/mol
InChIキー: SNDNHPLNOSAXHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CCPA, and it is a potent and selective agonist of the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.

作用機序

CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to a decrease in cAMP levels and an increase in potassium conductance, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA in animal models of ischemic stroke and traumatic brain injury.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including the regulation of sleep and wakefulness, the modulation of pain and inflammation, and the promotion of neuroprotection. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.

実験室実験の利点と制限

CCPA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise control of receptor activation. It is also stable and easy to handle, which makes it a convenient tool for investigating the role of the adenosine A1 receptor in various physiological and pathological conditions. However, one limitation of CCPA is that it is not suitable for use in vivo due to its poor bioavailability and rapid metabolism.

将来の方向性

There are several future directions for research involving CCPA. One area of interest is the role of the adenosine A1 receptor in regulating sleep and wakefulness, and the potential use of CCPA as a therapeutic agent for sleep disorders. Another area of interest is the use of CCPA in the treatment of pain and inflammation, and the potential development of novel drugs based on its mechanism of action. Additionally, further research is needed to investigate the cardioprotective effects of CCPA and its potential use in the treatment of myocardial infarction.

合成法

CCPA can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzylidene malononitrile with 3-amino-5-methylpyrazole in the presence of a base to form the intermediate 3-(3-chlorobenzylidene)-5-methylpyrazole-4-carbonitrile. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure CCPA.

科学的研究の応用

CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. CCPA has also been used to investigate the role of the adenosine A1 receptor in regulating sleep and wakefulness, as well as in the treatment of pain and inflammation.

特性

IUPAC Name

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-12-8-17(22(20-12)15-6-3-5-14(18)10-15)21-25(23,24)16-7-2-4-13(9-16)11-19/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDNHPLNOSAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。